molecular formula C7H6ClFN2O B8458866 2-Acetylamino-5-chloro-3-fluoropyridine

2-Acetylamino-5-chloro-3-fluoropyridine

Cat. No. B8458866
M. Wt: 188.59 g/mol
InChI Key: ZYLHAMDIDPTGQB-UHFFFAOYSA-N
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Patent
US09133174B2

Procedure details

Under a nitrogen atmosphere, DMF (14 mL) and THF (44 mL) were added to acetamide (6.6 g, 112 mmol), and the mixture was warmed to 50° C. A 1.9 M sodium hexamethyldisilazide THF solution (51 mL, 96 mmol) was added dropwise thereto, and the mixture was stirred for 3 hours at the same temperature. 5-Chloro-2,3-difluoropyridine (7.0 g) was then added, THF (1.4 mL) was further added, and the mixture was stirred for 3 hours at the same temperature. The reaction mixture was cooled to 0° C., an aqueous solution of citric acid monohydrate (20 g) and sodium chloride (4.9 g) in water (35 mL) was added, the mixture was warmed to room temperature, and the organic layer was separated. The organic layer was washed with a 20 wt % sodium chloride aqueous solution (35 mL), and the solvent was distilled off under reduced pressure. A mixed solvent (70 mL) of heptane and tert-butyl methyl ether (15:1) and water (35 mL) were added to the residue, and the mixture was stirred for 10 minutes at room temperature. The mixture was filtered, and the obtained solid was washed twice with water (35 mL). It was further washed with a mixed solvent (70 mL) of heptane and tert-butyl methyl ether (15:1), and dried under reduced pressure to obtain the title compound (6.5 g).
[Compound]
Name
sodium hexamethyldisilazide THF
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
4.9 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.4 mL
Type
solvent
Reaction Step Four
Quantity
6.6 g
Type
reactant
Reaction Step Five
Name
Quantity
44 mL
Type
solvent
Reaction Step Five
Name
Quantity
14 mL
Type
solvent
Reaction Step Five
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[O:3])[CH3:2].[Cl:5][C:6]1[CH:7]=[C:8]([F:13])[C:9](F)=[N:10][CH:11]=1.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[Cl-].[Na+]>O.C1COCC1.CN(C=O)C>[C:1]([NH:4][C:9]1[C:8]([F:13])=[CH:7][C:6]([Cl:5])=[CH:11][N:10]=1)(=[O:3])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
sodium hexamethyldisilazide THF
Quantity
51 mL
Type
reactant
Smiles
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)F)F
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
4.9 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.4 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
44 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours at the same temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with a 20 wt % sodium chloride aqueous solution (35 mL)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
A mixed solvent (70 mL) of heptane and tert-butyl methyl ether (15:1) and water (35 mL) were added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes at room temperature
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the obtained solid was washed twice with water (35 mL)
WASH
Type
WASH
Details
It was further washed with a mixed solvent (70 mL) of heptane and tert-butyl methyl ether (15:1)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)NC1=NC=C(C=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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